molecular formula C13H15N B181716 8-Tert-butylquinoline CAS No. 75413-96-6

8-Tert-butylquinoline

Cat. No. B181716
CAS RN: 75413-96-6
M. Wt: 185.26 g/mol
InChI Key: OQKVXNPHJMUXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Tert-butylquinoline, also known as TBQ or 8-TBQ, is a nitrogen-containing heterocyclic compound. It is a yellowish crystalline solid that is soluble in organic solvents such as ethanol and acetone. TBQ is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

8-Tert-butylquinoline exerts its biological effects through several mechanisms of action. It has been shown to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. 8-Tert-butylquinoline also inhibits the activity of certain enzymes and signaling pathways involved in cancer progression and microbial growth.

Biochemical And Physiological Effects

8-Tert-butylquinoline has been shown to modulate various biochemical and physiological processes in the body. It has been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress and inflammation. 8-Tert-butylquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.

Advantages And Limitations For Lab Experiments

8-Tert-butylquinoline has several advantages as a research tool, including its low toxicity, stability, and ease of synthesis. However, its solubility in organic solvents and potential for oxidation limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 8-Tert-butylquinoline. These include the development of novel drug formulations and therapies based on 8-Tert-butylquinoline, the elucidation of its mechanisms of action in various disease states, and the exploration of its potential applications in other fields such as materials science and catalysis.
In conclusion, 8-Tert-butylquinoline is a promising compound with a wide range of potential applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for the development of novel drugs and therapies, and its future potential remains an exciting area of study for researchers in various fields.

Synthesis Methods

The synthesis of 8-Tert-butylquinoline involves the reaction of 2-methyl-1,3-cyclohexanedione with tert-butylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization, deprotonation, and oxidation, to yield 8-Tert-butylquinoline as the final product.

Scientific Research Applications

8-Tert-butylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anticancer, and antimicrobial properties, making it a promising candidate for the development of novel drugs and therapies.

properties

CAS RN

75413-96-6

Product Name

8-Tert-butylquinoline

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

8-tert-butylquinoline

InChI

InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3

InChI Key

OQKVXNPHJMUXOZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1N=CC=C2

Other CAS RN

75413-96-6

Origin of Product

United States

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